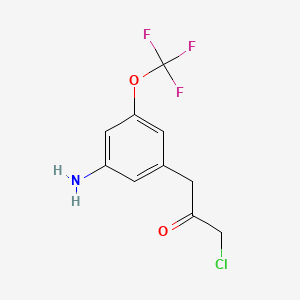

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Description

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one (CAS 1803839-89-5) is a halogenated aromatic ketone with the molecular formula C₁₀H₉ClF₃NO₂ and a molar mass of 267.63 g/mol . Its structure comprises a phenyl ring substituted with an amino (-NH₂) group at position 3 and a trifluoromethoxy (-OCF₃) group at position 5. The propan-2-one (acetone) backbone is functionalized with a chlorine atom at position 6. This compound’s unique electronic and steric profile, influenced by the electron-withdrawing trifluoromethoxy group and the nucleophilic amino group, makes it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[3-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NO2/c11-5-8(16)2-6-1-7(15)4-9(3-6)17-10(12,13)14/h1,3-4H,2,5,15H2 |

InChI Key |

KGKIQJUAGVOPCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)OC(F)(F)F)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 3-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Chlorination: The resulting amine is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The chloropropanone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity by providing additional hydrogen bonding and hydrophobic interactions. Molecular targets and pathways involved include enzymes like kinases and proteases, as well as signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | CAS Number | Molecular Formula | Substituents on Phenyl Ring | Propanone Substituents | Ketone Position |

|---|---|---|---|---|---|

| 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one (Target Compound) | 1803839-89-5 | C₁₀H₉ClF₃NO₂ | 3-NH₂, 5-OCF₃ | 3-Cl | 2 |

| 1-[2-Amino-5-(trifluoromethoxy)phenyl]-2-chloropropan-1-one | 1803804-49-0 | C₁₀H₉ClF₃NO₂ | 2-NH₂, 5-OCF₃ | 2-Cl | 1 |

| 1-[2-Amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-1-one | 1803836-65-8 | C₁₀H₉ClF₃NO₂ | 2-NH₂, 5-OCF₃ | 3-Cl | 1 |

| 1-[2-Amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one | 1804216-94-1 | C₁₀H₉ClF₃NO₂ | 2-NH₂, 5-OCF₃ | 3-Cl | 2 |

| 1-[2-Amino-5-(trifluoromethyl)phenyl]propan-1-one | 1565718-39-9 | C₁₀H₁₀F₃NO | 2-NH₂, 5-CF₃ | None | 1 |

Key Observations:

Substituent Position on Phenyl Ring: The target compound has a 3-amino group, while analogs like 1803804-49-0 and 1803836-65-8 feature a 2-amino group. The meta (3-) vs.

Propanone Backbone Modifications: Chlorine Position: The target compound’s chlorine is on the 3rd carbon of propan-2-one, whereas analogs like 1803804-49-0 place chlorine on the 2nd carbon of propan-1-one. This affects steric hindrance and dipole moments. Ketone Position: Propan-1-one (e.g., 1803836-65-8) vs. propan-2-one (target) alters the molecule’s geometry, impacting interactions with biological targets or catalysts.

Functional Group Variations :

- Replacing trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃) (e.g., 1565718-39-9) removes an oxygen atom, reducing polarity and hydrogen-bonding capacity.

Hypothetical Property Differences

- Solubility: The trifluoromethoxy group’s polarity may enhance water solubility compared to non-polar trifluoromethyl analogs.

- Reactivity : Chlorine at position 3 (propan-2-one) may increase susceptibility to nucleophilic substitution compared to position 2.

- Stability: Ortho-substituted amino groups (e.g., 2-NH₂) could introduce steric strain, reducing thermal stability.

Biological Activity

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one, also known by its CAS number 1803839-89-5, is a chemical compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 267.63 g/mol

- CAS Number : 1803839-89-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Research indicates that 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the modulation of apoptosis and cell cycle progression.

Table 1: Cytotoxicity Against Cancer Cell Lines

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It may cause G2/M phase arrest, inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells.

Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of this compound in xenograft models of human tumors. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting strong in vivo anticancer activity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects signaling pathways associated with cancer progression. It was found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.